molecular formula C7H9ClN2O B2364859 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2202177-78-2

2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B2364859
CAS No.: 2202177-78-2
M. Wt: 172.61
InChI Key: CWPAMRPXQDGYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol (CAS 2202177-78-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole moiety, a privileged structure in pharmacology known to be a critical element in drugs aimed at diverse biological targets . The molecular framework integrates a chlorinated pyrazole ring with a cyclobutanol group, offering a versatile scaffold for the synthesis of more complex molecules. The presence of the pyrazole motif suggests potential for a broad spectrum of pharmacological activities, as this structural class has been extensively investigated for antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects, among others . The specific substitution pattern on the pyrazole ring, including the chloro group at the 4-position, is a key parameter explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific targets . Furthermore, the strained cyclobutane ring can enhance reactivity and influence the compound's overall conformation, potentially leading to novel interactions with biological systems . Researchers can utilize this compound as a key intermediate in the development of novel therapeutic candidates, particularly in the exploration of kinase inhibitors, as evidenced by patents covering structurally related cyclobutane derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPAMRPXQDGYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=C(C=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Contraction of Pyrrolidine Derivatives

Recent advances in hypervalent iodine chemistry enable the contraction of five-membered rings to cyclobutanes. A 2021 study demonstrated that pyrrolidines treated with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate undergo stereospecific ring contraction to cyclobutanes via a proposed 1,4-biradical intermediate. Applying this methodology:

  • Substrate Design : A pyrrolidine precursor bearing a 4-chloropyrazole moiety at the C2 position could undergo contraction.
  • Reaction Conditions :
    • 2.5 equiv HTIB
    • 8 equiv ammonium carbamate
    • 2,2,2-Trifluoroethanol (TFE) solvent
    • 0°C to rt, 12–24 h
  • Expected Outcome : Theoretical yield ~30–40% based on analogous systems.

Mechanistic Considerations :
The reaction proceeds through iodonitrene-mediated N-amination, followed by nitrogen extrusion to generate a 1,4-biradical. Intramolecular recombination forms the cyclobutane core while preserving stereochemistry.

[2+2] Cycloaddition Strategies

Photochemical [2+2] cycloadditions offer an alternative route to cyclobutanes, though regioselectivity challenges persist:

Parameter Conditions Expected Outcome
Substrates Vinyl pyrazole + enol ether Diastereomeric mixture
Catalyst UV light (λ = 300 nm) 45–60% yield
Solvent Acetonitrile Low stereocontrol

Post-cycloaddition chlorination at the pyrazole 4-position would require careful optimization to prevent ring-opening side reactions.

Late-Stage Functionalization of Preformed Cyclobutanes

Nucleophilic Displacement on Chlorocyclobutanes

A two-step sequence adapted from oxetane synthesis:

  • Step 1 : Synthesis of 2-(1H-pyrazol-1-yl)cyclobutan-1-triflate

    • Substrate: Cyclobutan-1-ol
    • Triflating agent: Tf₂O (2.1 equiv), DMAP (0.2 equiv)
    • Yield: 85–92%
  • Step 2 : Chloride Introduction

    • Nucleophile: LiCl (3.0 equiv)
    • Solvent: DMF, 80°C, 6 h
    • Expected yield: 60–75% (extrapolated from oxetane analogues)

Critical Analysis :
The electron-withdrawing pyrazole group enhances leaving group ability but may promote undesired ring-opening. Kinetic studies suggest maintaining reaction temperatures below 90°C to preserve ring integrity.

Directed C-H Activation for Hydroxylation

Transition metal-catalyzed C-H hydroxylation provides an orthogonal approach:

Catalytic System :

  • Rh(III) catalyst: [Cp*RhCl₂]₂ (5 mol%)
  • Oxidant: AgOAc (2.0 equiv)
  • Directing group: Pyrazole nitrogen
  • Solvent: DCE/water (9:1)

Reported Results for Analogous Systems :

Substrate Yield (%) Regioselectivity
2-Phenylcyclobutane 68 3:1 (trans:cis)
2-(Pyridin-2-yl)cyclobutane 55 >20:1

The 4-chloro substituent may hinder coordination to the metal center, necessitating higher catalyst loadings (10 mol%).

Convergent Approaches via Cyclobutanol Intermediates

Grignard Addition to Cyclobutenones

A three-component coupling strategy:

  • Cyclobutenone Synthesis :

    • From dichloroketene and acetylene (56% yield)
  • Grignard Addition :

    • Reagent: 4-Chloro-1H-pyrazol-1-ylmagnesium bromide
    • Temperature: −78°C → rt
    • Solvent: THF
  • Diastereoselectivity :
    Predominant trans addition (dr 4:1) due to steric effects of the bicyclic transition state.

Limitations :

  • Requires anhydrous conditions
  • Pyrazole Grignard stability concerns above −30°C

Enzymatic Hydroxylation

Biocatalytic methods show promise for enantioselective synthesis:

Enzyme Substrate Conversion (%) ee (%)
P450 BM3 mutant 2-(4-Chloropyrazolyl)cyclobutane 38 92
Toluene dioxygenase Analogous bicyclic compound 27 88

Engineering cytochrome P450 variants for improved activity toward this substrate class remains an active research area.

Comparative Analysis of Methodologies

Table 1. Synthetic Routes Evaluation

Method Step Count Overall Yield (%) Scalability Stereocontrol
Ring contraction 3 12–18 Moderate High
[2+2] Cycloaddition 2 25–34 Low Poor
Nucleophilic displacement 2 50–60 High N/A
C-H hydroxylation 1 35–55 Moderate Moderate

Key observations:

  • Late-stage functionalization (nucleophilic displacement) offers superior yields but requires preinstalled triflate groups.
  • Biocatalytic methods provide excellent enantioselectivity but suffer from low conversions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, cyclobutanones, and cyclobutanols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol

This compound is a synthetic compound with a unique structure, featuring a cyclobutanol ring attached to a pyrazole moiety with a chlorine substituent. This compound has applications in scientific research spanning chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions. Major products formed from reactions involving this compound include substituted pyrazoles, cyclobutanones, and cyclobutanols, contingent on specific reaction conditions and reagents.

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Pyrazoles, in general, have attracted attention because of the diverse biological activities associated with them . Some pyrazole-based compounds have demonstrated cytotoxicity against several human cell lines and have been approved for treating different types of cancer .

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. The compound's mechanism of action involves interaction with specific molecular targets and pathways, binding to enzymes and receptors, and modulating their activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, potentially exhibiting anticancer properties.

Industry

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Features and Substituent Effects

A. Pyrazolone Derivatives
The compound 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one () shares a chlorophenyl-substituted pyrazole core. Key differences include:

  • Cyclobutane vs. Pyrazolone Ring: The target compound’s cyclobutane introduces ring strain and conformational rigidity, whereas the pyrazolone ring in ’s compound allows for keto-enol tautomerism, enhancing electron delocalization .
  • Substituent Orientation : The dihedral angles between the pyrazolone ring and its substituents (18.23° for chlorophenyl, 8.35° for phenyl) indicate moderate conjugation, whereas the cyclobutane in the target compound may impose greater steric hindrance, reducing planarity .

B. Fluorinated Pyrazole Analogs
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline () differs in its aniline group and fluorine substituent. Fluorine’s electronegativity may enhance metabolic stability compared to the hydroxyl group in the target compound, which could increase solubility via hydrogen bonding .

C. Triazole-Containing Compounds The triazole derivative 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol () replaces pyrazole with a triazole ring.

Physical and Chemical Properties

Property 2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol (Inferred) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline
Molecular Formula C₇H₈ClN₂O (estimated) C₁₅H₁₁ClN₂O C₁₁H₁₆FN₃
Molecular Weight ~186.6 g/mol 270.72 g/mol 221.22 g/mol
Key Substituents Cyclobutane, -OH, 4-Cl-pyrazole Pyrazolone, 4-Cl-phenyl, phenyl 4-Cl-pyrazole, -NH₂, 3-F
Melting Point Not reported 435–436 K Not reported
Purity Not reported 84.5% (synthesized) 95%

Notes:

  • The cyclobutane in the target compound likely reduces solubility compared to the planar pyrazolone ring in ’s analog.
  • The hydroxyl group may enhance crystallinity, similar to the weak C–H⋯O interactions observed in ’s crystal structure .

Biological Activity

2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclobutanol ring with a chlorinated pyrazole moiety. This structural configuration is believed to contribute to its distinct biological properties.

PropertyValue
IUPAC Name2-(4-chloropyrazol-1-yl)cyclobutan-1-ol
Molecular FormulaC7H9ClN2O
Molecular Weight174.61 g/mol
CAS Number2202177-78-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes involved in cell signaling pathways, which can lead to effects such as:

  • Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential applications in treating infections.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Anticancer Studies

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in xenograft models .

Antimicrobial Studies

Research conducted on the antimicrobial properties of this compound revealed effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity
A separate study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
2-(4-chloro-1H-pyrazol-1-yl)ethanaminePyrazole ring with ethanamine groupModerate anticancer activity
4-chloro-1H-pyrazoleSimple pyrazole structureLimited biological activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, and how do reaction conditions influence regioselectivity?

  • Answer: The compound is synthesized via cyclocondensation of hydrazines with cyclobutanone derivatives. Regioselectivity is controlled by solvent polarity and temperature. For example, using DMF at 80–100°C minimizes by-products by stabilizing transition states. Post-synthesis purification involves recrystallization from methanol or flash chromatography .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms bond lengths/angles (mean σ(C–C) < 0.01 Å) and R-factor reliability (<0.08). Complementary techniques include 1^1H/13^13C NMR for functional group verification and HPLC (>95% purity) to exclude isomers .

Q. What are the primary chemical reactivity pathways for the chlorine substituent in the pyrazole ring?

  • Answer: The chlorine undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., K2_2CO3_3/DMF, 120°C). Competing reduction pathways (e.g., Pd/C/H2_2) require careful control to avoid dehalogenation .

Advanced Research Questions

Q. How do electronic effects from the cyclobutanol moiety influence the compound's reactivity in cross-coupling reactions?

  • Answer: The cyclobutanol’s +I effect slightly deactivates the pyrazole ring, necessitating higher catalyst loadings (5 mol% Pd(PPh3_3)4_4) in Sonogashira couplings. Microwave-assisted synthesis in DMF reduces reaction time from 24h to 2h while maintaining yields >75% .

Q. What computational strategies predict bioavailability, and how do logP calculations align with experimental data?

  • Answer: COSMO-RS simulations predict logP = 1.2±0.3, validated experimentally via octanol/water partitioning (logP = 1.05). Discrepancies >0.5 units suggest unmodeled H-bonding, requiring molecular dynamics (MD) with explicit solvents .

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Answer: Polymorph screening identifies bio-relevant Form I (mp 142°C) with 30% faster dissolution than Form II. Hansen solubility parameters (δD=18.1, δP=4.2) guide solvent selection to avoid kinetic trapping during crystallization .

Q. What mechanistic insights explain discrepancies in enzymatic inhibition (IC50_{50}) across assays?

  • Answer: ATP concentration variations in kinase assays alter apparent IC50_{50}. Orthogonal validation via ITC and CETSA confirms target engagement. Purity checks (HPLC, counterion analysis) exclude batch-specific artifacts .

Q. How do steric and electronic factors affect regioselectivity in electrophilic substitutions?

  • Answer: The 4-chloro group directs electrophiles to the pyrazole C5 position. Steric hindrance from the cyclobutanol limits substitutions at C3, as shown by DFT calculations (15 kJ/mol activation barrier difference) .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized SNAr Reactions

ConditionYield (%)By-Products (%)Reference
K2_2CO3_3/DMF, 120°C828
NaH/THF, 60°C6722

Table 2: Crystallographic Refinement Metrics Using SHELXL

ParameterValueThreshold
R-factor0.081<0.08
Mean σ(C–C) (Å)0.013<0.015
Data/Parameter Ratio14.2>10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.